N-Allyl-3-quinuclidinol is classified as a tertiary amine and an alcohol. It is derived from 3-quinuclidinol, which is an important bicyclic compound often utilized in medicinal chemistry. The quinuclidine framework imparts unique structural properties that are beneficial for various biological activities. This compound is particularly noted for its potential applications in drug development due to its ability to interact with biological targets effectively.
The synthesis of N-Allyl-3-quinuclidinol can be achieved through several methods:
N-Allyl-3-quinuclidinol features a bicyclic structure characterized by a quinuclidine ring system with an allyl group attached at the nitrogen atom. The molecular formula is CHNO, indicating the presence of one nitrogen atom and one hydroxyl group.
N-Allyl-3-quinuclidinol participates in various chemical reactions:
The mechanism of action for N-Allyl-3-quinuclidinol primarily involves its interaction with neurotransmitter receptors and enzymes within biological systems:
These actions are facilitated by its structural features that allow it to fit into receptor binding sites effectively.
N-Allyl-3-quinuclidinol has several notable applications:
N-Allyl-3-quinuclidinol (NAQ) is a structurally distinct quinuclidine derivative characterized by a bicyclic framework featuring a nitrogen atom at the bridgehead position. The core structure consists of a 1-azabicyclo[2.2.2]octane system with a hydroxyl group (-OH) at the C3 position and an allyl group (-CH₂-CH=CH₂) attached to the quaternary nitrogen (N⁺) [1] [4]. This configuration results in a permanently charged quaternary ammonium compound due to the nitrogen's tetravalent state. The molecular formula of NAQ is C₁₀H₁₈NO⁺, with the positive charge formally residing on the nitrogen atom, typically balanced by a counterion such as bromide (Br⁻) in its salt form [1].
The bicyclic quinuclidine scaffold imparts significant rigidity to the molecule, influencing its conformational dynamics and biological interactions. X-ray crystallographic analyses of related quinuclidinium compounds reveal that the bicyclic system adopts a symmetrical chair-chair-chair conformation, with the N-allyl substituent projecting equatorially from the nitrogen atom [4]. The allyl moiety introduces potential for electrophilic interactions and metabolic transformations, while the tertiary alcohol at C3 contributes to the molecule's polarity and hydrogen-bonding capacity. This combination of charged nitrogen, hydrophobic bicyclic framework, and polar hydroxyl group governs NAQ’s physicochemical behavior and receptor affinity [4] [8].
The chiral center at C3 in the quinuclidine ring generates enantiomeric forms of NAQ derivatives that exhibit markedly distinct biological activities. Research on the carbamylated metabolite 3-Carbamyl-N-allylquinuclidinium bromide (CAB) demonstrates pronounced stereoselectivity in both in vitro and in vivo contexts [1]. The (R)-CAB isomer displays substantially greater potency in inhibiting human erythrocyte acetylcholinesterase (AChE) and plasma pseudocholinesterase (pChE) compared to the (S)-isomer, with inhibitory concentration 50% (IC₅₀) values of 25 μM and 29 μM, respectively. Conversely, the (S)-isomer exhibits significantly weaker activity (IC₅₀ > 100 μM) [1].
This stereospecificity extends to high-affinity choline uptake (HACU) inhibition in neural tissues. The (R)-CAB enantiomer inhibits HACU with an IC₅₀ of 4.8 μM, while the (S)-isomer is over 13-fold less potent (IC₅₀ = 63 μM) [1]. In vivo studies using a guinea pig model of soman (organophosphate) intoxication further validate this enantiomeric divergence. Pretreatment with (R)-CAB (10 μmol/kg, intramuscular) combined with post-exposure atropine significantly enhanced survival against 5 LD₅₀ doses of soman. In stark contrast, the (S)-enantiomer provided no meaningful protection [1]. The enantiomeric purity of 3-quinuclidinol precursors is commercially significant, with (R)-3-quinuclidinol available at high enantiomeric excess (≥99% ee) and commanding premium pricing due to its utility in synthesizing bioactive molecules [6].
Table 1: Stereochemical Influence on Biological Activity of CAB Isomers
Isomer | AChE Inhibition IC₅₀ (μM) | pChE Inhibition IC₅₀ (μM) | HACU Inhibition IC₅₀ (μM) | Soman Protection |
---|---|---|---|---|
(R)-CAB | 25 | 29 | 4.8 | Significant (5 LD₅₀) |
(S)-CAB | >100 | >100 | 63 | None |
The physicochemical profile of N-Allyl-3-quinuclidinol derivatives is governed by their zwitterionic nature and functional group chemistry. As quaternary ammonium alcohols, these compounds exhibit high water solubility attributable to their permanent positive charge and hydrogen-bonding hydroxyl group. 3-Quinuclidinol (the tertiary alcohol precursor) demonstrates complete miscibility in water across physiologically relevant pH ranges, facilitating its use in aqueous formulations [2] [3]. The hydrochloride salt of 3-quinuclidinol further enhances aqueous solubility (>100 g/100 mL) while maintaining crystalline solid-state characteristics [7].
Thermal stability analyses indicate that 3-quinuclidinol decomposes at temperatures exceeding 220–224°C without melting, consistent with its high melting point crystalline structure [3] [5]. The allyl substituent introduces additional reactivity sites, particularly at the terminal vinyl group, which may participate in Michael additions or oxidation reactions. In alkaline conditions, quinuclidinium esters (like the carbamyl derivative CAB) may undergo hydrolysis, though the quaternary core exhibits robust stability across a pH range of 3–9 [1]. Spectroscopic characterization, including infrared (IR) spectroscopy, reveals distinct absorption bands for the hydroxyl group (3200–3400 cm⁻¹) and quinuclidinium C-N⁺ stretches (1100–1200 cm⁻¹) [5]. Partition coefficient (Log P) measurements indicate moderate polarity, with experimental Log P values of approximately -0.07 for the racemic 3-quinuclidinol and -2.8 for the charged (R)-enantiomer at pH 7 [3] [6].
Table 2: Key Physicochemical Parameters of 3-Quinuclidinol Derivatives
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 220–224°C | Racemic 3-Quinuclidinol | [3] |
Water Solubility | >100 g/100 mL | 25°C, pH 7 | [7] |
Boiling Point (Estimate) | 206.9 ± 23.0 °C | 760 mmHg | [3] |
Density | 1.1 ± 0.1 g/cm³ | Solid | [3] |
Refractive Index | 1.549 (Estimate) | Not Specified | [3] |
pKₐ (Predicted) | 14.75 ± 0.20 | Aqueous Solution | [3] |
Log P (Predicted) | -0.07 (Racemic), -2.8 ((R)-enantiomer) | pH 7, 20°C | [6] |
N-Allyl-3-quinuclidinol serves as the synthetic precursor to the pharmacologically active metabolite 3-Carbamyl-N-allylquinuclidinium bromide (CAB) through a carbamylation reaction at the C3 hydroxyl group [1]. This transformation replaces the hydroxyl hydrogen with a carbamoyl moiety (-NH-C=O), yielding a carbamate ester while retaining the quaternary ammonium center. The structural relationship between NAQ and CAB is critical to their complementary mechanisms in organophosphate countermeasures. While NAQ primarily functions as a potent inhibitor of high-affinity choline uptake (HACU), CAB integrates reversible acetylcholinesterase (AChE) inhibition with HACU blockade in a single molecular entity [1].
This dual functionality enables CAB to modulate cholinergic neurotransmission at multiple levels:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: